molecular formula C21H28O12 B583200 Deoxynivalenol 15-glucuronide CAS No. 1372859-16-9

Deoxynivalenol 15-glucuronide

Cat. No. B583200
M. Wt: 472.443
InChI Key: GWMAFZPFSLUKMN-TZWHPWGGSA-N
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Description

Deoxynivalenol 15-glucuronide (DON-15-glucuronide) is a compound with the molecular formula C21H28O12 . It is also known by other names such as DON-15-glca, Vomitoxin 15-glucuronide, and D2N6KOV3DR . It is a major urinary biomarker of deoxynivalenol (DON), a mycotoxin commonly contaminating wheat, barley, and corn .


Synthesis Analysis

The synthesis of DON-15-glucuronide has been achieved using rat liver microsomes, uridine-5’-diphosphoglucuronic acid, and DON . The product was purified with a Sephadex LH-20 column and reverse phase HPLC . Another study reported the enzyme-assisted synthesis of three glucuronic acid conjugates of DON using rat and human liver microsomes .


Molecular Structure Analysis

The molecular weight of DON-15-glucuronide is 472.4 g/mol . Its structure includes a tricyclic 12,13-epoxytrichothec-9-ene structure . The IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[[ (1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .

Scientific Research Applications

  • Metabolism and Detection

    DON 15-glucuronide is a major metabolite of deoxynivalenol (DON), a prevalent mycotoxin in grain-based food. Human and animal bodies metabolize DON into glucuronic acid conjugates like DON 15-glucuronide, which are then excreted via urine. This metabolite is essential for analytical methodologies in detecting and assessing dietary exposure to DON (Uhlig, Ivanova, & Fæste, 2013).

  • Biomonitoring in Humans

    The analysis of urinary levels of DON and its glucuronides, including DON 15-glucuronide, serves as a reliable method for evaluating human exposure to this toxin. This approach is particularly significant as it provides insights into the extent of dietary exposure to DON (Vidal, Bouzaghnane, de Saeger, & de Boevre, 2020).

  • Excretion Patterns and Health Implications

    Studies involving the ingestion of contaminated food and subsequent analysis of urine samples have shed light on the excretion patterns of DON and its glucuronides, including DON 15-glucuronide. This research provides crucial information for food safety and risk assessment related to chronic diseases potentially associated with these mycotoxins (Warth et al., 2013).

  • Species-Specific Metabolism

    There are significant interspecies differences in the metabolism of DON to glucuronides like DON 15-glucuronide. This variation is crucial for understanding the differential impacts of DON on different species and has implications for food safety across various animal and human populations (Maul et al., 2012).

  • Gender and Geographical Variability

    Research has shown that gender and geographical differences affect the exposure levels and metabolism of DON and its glucuronides in humans. Understanding these variations is vital for targeted risk assessments and interventions (Chen et al., 2017).

Future Directions

In view of the synergistic toxic effect of DON and other mycotoxins, strategies to detect DON and control it biologically and the development of enzymes for the biodegradation of various mycotoxins and their introduction in the market are the current and future research hotspots .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O12/c1-7-3-9-20(15(27)10(7)23,19(2)4-8(22)16(32-9)21(19)6-31-21)5-30-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)/t8-,9-,11+,12+,13-,14+,15-,16-,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMAFZPFSLUKMN-IJNZYEPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxynivalenol 15-glucuronide

CAS RN

1372859-16-9
Record name Deoxynivalenol 15-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372859169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEOXYNIVALENOL 15-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2N6KOV3DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
88
Citations
A Vidal, L Claeys, M Mengelers, V Vanhoorne… - Scientific reports, 2018 - nature.com
… analysed for DON, DON-3-glucoside, 3-ADON, 15-ADON, deepoxy-deoxynivalenol (DOM-1), deoxynivalenol-3-glucuronide (DON-3-glucuronide) and deoxynivalenol-15-glucuronide (…
Number of citations: 107 www.nature.com
V Nagl, B Woechtl, HE Schwartz-Zimmermann… - Toxicology Letters, 2014 - Elsevier
Plants can metabolize the Fusarium mycotoxin deoxynivalenol (DON) by forming the masked mycotoxin deoxynivalenol-3-β-d-glucoside (D3G). D3G might be cleaved during digestion, …
Number of citations: 160 www.sciencedirect.com
A Vidal, N Bouzaghnane, S De Saeger, M De Boevre - Toxins, 2020 - mdpi.com
… Next, a direct procedure for quantification of deoxynivalenol-3-glucuronide and deoxynivalenol-15-glucuronide was developed. As deoxynivalenol glucuronides reference …
Number of citations: 13 www.mdpi.com
B Warth, M Sulyok, P Fruhmann, F Berthiller… - Toxicology letters, 2012 - Elsevier
The Fusarium toxin deoxynivalenol (DON) is one of the most abundant mycotoxins worldwide and poses many adverse health effects to human and animals. Consequently, regulatory …
Number of citations: 175 www.sciencedirect.com
L Woelflingseder, B Warth, I Vierheilig… - Archives of …, 2019 - Springer
Glucuronidation is a major phase II conjugation pathway in mammals, playing an important role in the detoxification and biotransformation of xenobiotics including mycotoxins such as …
Number of citations: 34 link.springer.com
B Šarkanj, B Warth, S Uhlig, WA Abia, M Sulyok… - Food and chemical …, 2013 - Elsevier
… Deoxynivalenol (DON) and its metabolites: deoxynivalenol-15-glucuronide and … DON exposure was primarily reflected by the presence of deoxynivalenol-15-glucuronide with a mean …
Number of citations: 88 www.sciencedirect.com
B Warth, M Sulyok, F Berthiller, R Schuhmacher… - Toxicology letters, 2013 - Elsevier
This study reports on the detailed investigation of human deoxynivalenol (DON) and zearalenone (ZEN) in vivo metabolism through the analysis of urine samples obtained from one …
Number of citations: 200 www.sciencedirect.com
D Carballo, N Pallarés, E Ferrer, FJ Barba, H Berrada - Toxins, 2021 - mdpi.com
Human are exposed to a wide range of mycotoxins through dietary food intake, including processed food. Even most of the mycotoxin exposure assessment studies are based on …
Number of citations: 14 www.mdpi.com
JC Panisson, MO Wellington, MA Bosompem, V Nagl… - Toxins, 2023 - mdpi.com
… , DON-3-glucuronide, DON-15-glcurunide, deepoxy-deoxynivalenol, iso-deepoxy-deoxynivalenol, deepoxy-deoxynivalenol-3-glucuronide, and deepoxy-deoxynivalenol-15-glucuronide…
Number of citations: 8 www.mdpi.com
A Catteuw, M Devreese, S De Baere, G Antonissen… - Archives of …, 2020 - Springer
… Additionally, systemic plasma concentration–time profiles of the glucuronide metabolites, ie deoxynivalenol-3-glucuronide (DON3GlcA) and deoxynivalenol-15-glucuronide (…
Number of citations: 9 link.springer.com

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